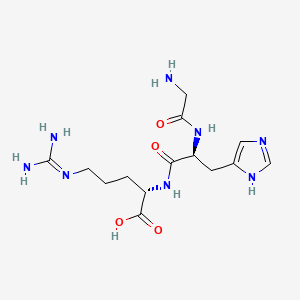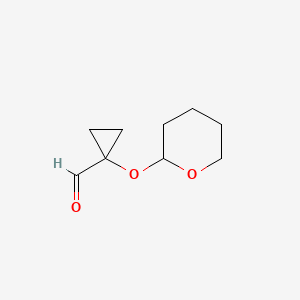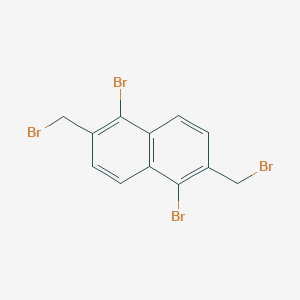![molecular formula C18H13NO2 B14415136 (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone CAS No. 86842-83-3](/img/structure/B14415136.png)
(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of indolizinone derivatives, which are known for their diverse chemical reactivity and potential use in organic electronics and photonics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone typically involves a multi-step process. One common method is the cyclocondensation reaction, where starting materials undergo a series of chemical transformations to form the desired compound. The reaction conditions often include the use of solvents such as toluene, ethyl acetate, chloroform, and DMSO, and may require specific catalysts to facilitate the reaction .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone is studied for its potential use in organic synthesis and as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile compound for research .
Biology and Medicine: They may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In industry, this compound may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its photophysical properties make it a candidate for optoelectronic applications .
Mécanisme D'action
The mechanism of action of (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone is primarily related to its ability to participate in intramolecular charge transfer (ICT) processes. This involves the movement of electrons within the molecule, which can affect its electronic and photophysical properties. The presence of donor-acceptor architecture in the molecule facilitates these processes, making it suitable for applications in optoelectronics .
Comparaison Avec Des Composés Similaires
- Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone
- Indolo[2,3-b]pyrrolo[3,4-c]quinolin-2-yl(phenyl)methanone
Comparison: Compared to similar compounds, (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone exhibits unique photophysical properties, such as fluorescence in the blue-orange region and good emission intensity in various solvents. Its relatively low-lying LUMO levels and good thermal stability make it a promising candidate for optoelectronic applications .
Propriétés
Numéro CAS |
86842-83-3 |
|---|---|
Formule moléculaire |
C18H13NO2 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
(4-methylfuro[2,3-b]indolizin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C18H13NO2/c1-12-14-9-5-6-10-19(14)15-11-16(21-18(12)15)17(20)13-7-3-2-4-8-13/h2-11H,1H3 |
Clé InChI |
VIUXLQQERILLTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=CN2C3=C1OC(=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


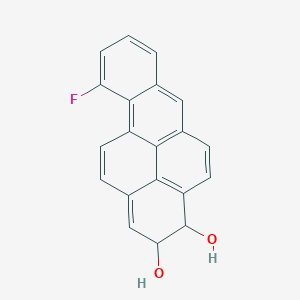
![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
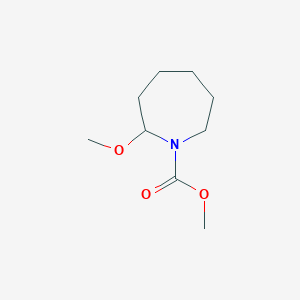
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)
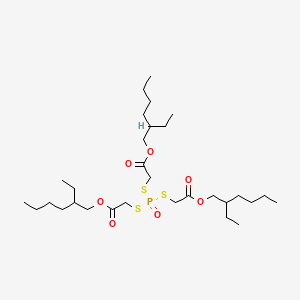
![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)

![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)
